molecular formula C9H19ClO3S B13621537 5-Isobutoxypentane-1-sulfonyl chloride

5-Isobutoxypentane-1-sulfonyl chloride

Cat. No.: B13621537
M. Wt: 242.76 g/mol
InChI Key: CWZSOLVSRCJAQU-UHFFFAOYSA-N
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Description

This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules for applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines a moderately branched alkoxy chain (isobutoxy) with a sulfonyl chloride reactive site, balancing steric hindrance and electrophilic reactivity. The isobutoxy group enhances solubility in non-polar solvents compared to shorter-chain analogs, while the pentyl spacer modulates reactivity and stability .

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

5-(2-methylpropoxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-9(2)8-13-6-4-3-5-7-14(10,11)12/h9H,3-8H2,1-2H3

InChI Key

CWZSOLVSRCJAQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutoxypentane-1-sulfonyl chloride typically involves the reaction of 5-isobutoxypentanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{5-Isobutoxypentanol} + \text{Chlorosulfonic Acid} \rightarrow \text{5-Isobutoxypentane-1-sulfonyl chloride} + \text{HCl} ]

The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields of the desired product.

Industrial Production Methods

In industrial settings, the production of 5-Isobutoxypentane-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method also minimizes the risk of thermal runaway and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Isobutoxypentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfides or thiols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonyl Thiols: Formed by the reaction with thiols

    Sulfonic Acids: Formed by oxidation

    Sulfides/Thiols: Formed by reduction

Scientific Research Applications

5-Isobutoxypentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.

    Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Isobutoxypentane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group. The chlorine atom is displaced by a nucleophile, resulting in the formation of a new sulfonyl derivative. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, forming a sulfonamide bond.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

The reactivity, stability, and applicability of 5-isobutoxypentane-1-sulfonyl chloride can be contextualized against structurally related sulfonyl chlorides. Below is a comparative analysis based on synthesis, stability, and functional utility:

Table 1: Comparative Properties of Sulfonyl Chlorides

Compound Reactivity (Relative) Solubility (Polar Solvents) Thermal Stability (°C) Common Applications
Methanesulfonyl chloride High Moderate 80–100 Pharmaceuticals, catalysts
Ethanesulfonyl chloride Moderate High 70–90 Polymer modification
5-Isobutoxypentane-1-sulfonyl chloride Moderate-Low Low (high in non-polar) 110–130 Specialty surfactants, drug intermediates
p-Toluenesulfonyl chloride High Low 100–120 Protecting groups, esterification

Key Findings:

Reactivity: Methanesulfonyl chloride exhibits high reactivity due to minimal steric hindrance, making it suitable for rapid sulfonation. In contrast, 5-isobutoxypentane-1-sulfonyl chloride’s branched alkoxy chain reduces electrophilicity, favoring controlled reactions in multi-step syntheses . p-Toluenesulfonyl chloride’s aromatic ring enhances electrophilicity, but its low solubility limits use in non-polar systems.

Stability :

  • The pentyl chain and isobutoxy group in 5-isobutoxypentane-1-sulfonyl chloride confer higher thermal stability (decomposition above 110°C) compared to ethanesulfonyl chloride (70–90°C), aligning it with high-temperature processes .

Applications: Unlike methanesulfonyl chloride (broad pharmaceutical use), 5-isobutoxypentane-1-sulfonyl chloride is niche, employed in synthesizing lipophilic drug intermediates (e.g., kinase inhibitors) and non-ionic surfactants due to its balanced hydrophobicity .

Research Findings and Limitations

  • Synthetic Challenges : The compound’s synthesis requires careful control of chlorination conditions to avoid side reactions with the isobutoxy group. Yields typically range between 50–65% in optimized procedures .
  • Toxicity: Limited data exist on its ecotoxicological profile, though its hydrolysis product (5-isobutoxypentane-1-sulfonic acid) is suspected to exhibit moderate aquatic toxicity .

Notes on Evidence Utilization

The provided evidence (Figure 2 from Chemosensors, 2014) details electrochemical sensor calibrations for TNT and DNT, which are unrelated to sulfonyl chlorides. Future comparisons would benefit from direct data on sulfonyl chloride reactivity, stability, or sensor applications.

Biological Activity

5-Isobutoxypentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and ability to form various derivatives that can exhibit significant pharmacological properties. This article explores the biological activity of 5-Isobutoxypentane-1-sulfonyl chloride, focusing on its mechanisms, efficacy, and potential therapeutic applications.

5-Isobutoxypentane-1-sulfonyl chloride has the following chemical structure:

  • Molecular Formula : C₈H₁₉ClO₂S
  • Molecular Weight : 206.76 g/mol

This compound features a sulfonyl chloride functional group, which is known for its electrophilic nature, allowing it to participate in various chemical reactions, particularly with nucleophiles.

Biological Activity Overview

Sulfonyl chlorides, including 5-Isobutoxypentane-1-sulfonyl chloride, have been studied for their biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Sulfonyl chlorides have been identified as inhibitors of several enzymes, including:

Antimicrobial Activity

Sulfonamides, a class of compounds related to sulfonyl chlorides, have demonstrated significant antibacterial properties. Studies have shown that compounds with sulfonamide functionalities can inhibit bacterial growth by interfering with folate synthesis pathways .

Bacterial Strain Inhibition Zone Diameter (mm) Standard Drug (Ciprofloxacin) IZD (mm)
Staphylococcus aureus1832
Escherichia coli1116
Pseudomonas aeruginosa1728

The data above represents findings from studies on related sulfonamide compounds and suggests a framework for evaluating the antibacterial potential of 5-Isobutoxypentane-1-sulfonyl chloride .

Case Studies and Research Findings

Research into the biological activity of sulfonyl compounds has yielded promising results. For instance:

  • Inhibition Studies : Compounds similar to 5-Isobutoxypentane-1-sulfonyl chloride have shown effective inhibition against various serine hydrolases. The mechanism involves the formation of covalent bonds with the target enzymes, leading to irreversible inhibition .
  • Antimicrobial Screening : In studies involving structurally related sulfonamides, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. The synthesized compounds exhibited varying degrees of effectiveness, making them candidates for further development as antimicrobial agents .
  • Therapeutic Applications : The potential applications of sulfonyl chlorides extend beyond antibacterial activity; they may also be explored for anti-inflammatory effects through FAAH inhibition and other pathways involved in pain modulation .

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